(1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate)
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Overview
Description
(1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) is an organic compound with the molecular formula C24H26O8S2 and a molecular weight of 506.59 g/mol . This compound is characterized by its unique structure, which includes a phenylenebis(oxy) linkage and ethane-2,1-diyl groups, each bonded to 4-methylbenzenesulfonate moieties. It is typically a colorless or pale yellow solid that is insoluble in water but soluble in organic solvents such as ethanol and toluene[2][2].
Preparation Methods
The synthesis of (1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) generally involves an esterification reaction. One common method includes reacting 1,2-benzenediol with 2,2’-bis(alkyl sulfate) under alkaline conditions to yield the desired product[2][2]. The reaction conditions typically involve maintaining a temperature range of 50-70°C and using a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction[2][2]. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate groups are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -20°C to 100°C depending on the specific reaction . Major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives .
Scientific Research Applications
(1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and a ligand in various organic synthesis reactions[][2]. Its unique structure allows it to facilitate complex chemical transformations.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions[][2]. It serves as a model compound for understanding the behavior of similar biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development[][2]. Its derivatives are being explored for their pharmacological properties.
Industry: It is used in the production of polymers, surfactants, and liquid crystal materials[][2]. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which (1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors . The compound’s sulfonate groups can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function . Additionally, its phenylenebis(oxy) linkage allows for the formation of hydrogen bonds and van der Waals interactions, further stabilizing its binding to molecular targets .
Comparison with Similar Compounds
Similar compounds to (1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) include:
2,2’-(2,2’-(1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl))bis(oxy)diethanol: This compound has a similar phenylenebis(oxy) linkage but differs in its terminal groups, which are hydroxyl groups instead of sulfonate groups.
N′,N′′′-(((Ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(4-methylbenzenesulfonate)): This compound shares the ethane-2,1-diyl and sulfonate groups but has a different central linkage.
The uniqueness of (1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate) lies in its combination of the phenylenebis(oxy) linkage with ethane-2,1-diyl and sulfonate groups, which imparts distinct chemical and physical properties .
Properties
CAS No. |
54535-06-7 |
---|---|
Molecular Formula |
C24H26O8S2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]phenoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H26O8S2/c1-19-7-11-21(12-8-19)33(25,26)31-17-15-29-23-5-3-4-6-24(23)30-16-18-32-34(27,28)22-13-9-20(2)10-14-22/h3-14H,15-18H2,1-2H3 |
InChI Key |
YGDKRYNTGOUJKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOC2=CC=CC=C2OCCOS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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